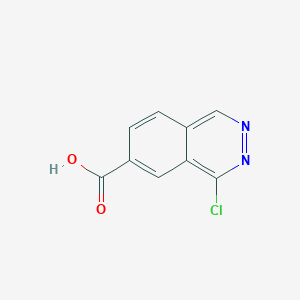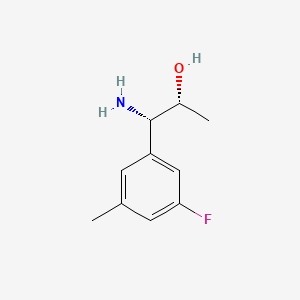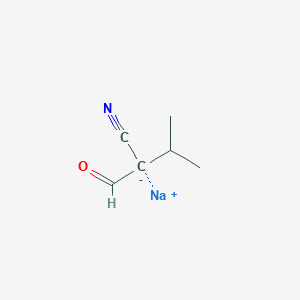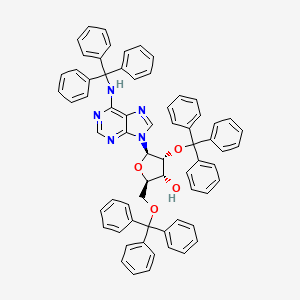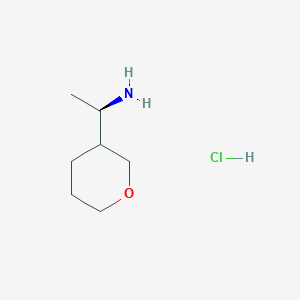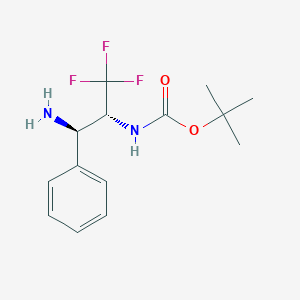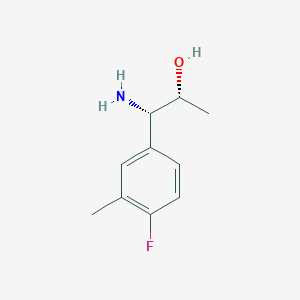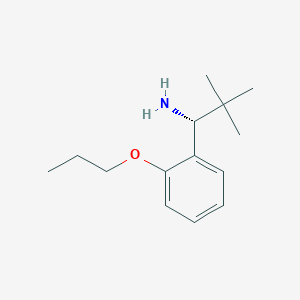
(R)-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a unique structure that includes a propoxyphenyl group and a dimethylated propanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxybenzaldehyde and 2,2-dimethylpropan-1-amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-propoxybenzaldehyde with 2,2-dimethylpropan-1-amine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.
Industrial Production Methods
Industrial production of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- ®-1-(2-Propoxyphenyl)propan-1-amine
Uniqueness
®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific structural features, such as the dimethylated propanamine backbone and the propoxyphenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
(1R)-2,2-dimethyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-5-10-16-12-9-7-6-8-11(12)13(15)14(2,3)4/h6-9,13H,5,10,15H2,1-4H3/t13-/m0/s1 |
Clé InChI |
AAVOSRQHAIOWQX-ZDUSSCGKSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1[C@@H](C(C)(C)C)N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

![7-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13035042.png)
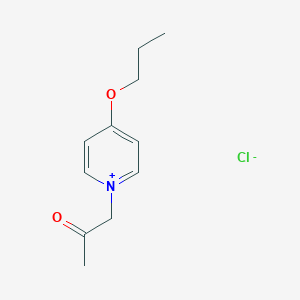
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)
